4-[(4-Nitrophenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Nitrophenoxy)methyl]benzamide is an organic compound characterized by the presence of a benzamide group attached to a benzene ring substituted with a nitrophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenoxy)methyl]benzamide typically involves a multi-step process:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated nitric acid and sulfuric acid.
Etherification: The 4-nitrophenol is then subjected to etherification with benzyl chloride in the presence of a base such as potassium carbonate to form 4-[(4-nitrophenoxy)methyl]benzene.
Amidation: The final step involves the conversion of 4-[(4-nitrophenoxy)methyl]benzene to this compound through an amidation reaction with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Nitrophenoxy)methyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Reduction: 4-[(4-Aminophenoxy)methyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-[(4-Nitrophenoxy)methyl]benzoic acid.
Scientific Research Applications
4-[(4-Nitrophenoxy)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-[(4-Methoxyphenoxy)methyl]benzamide: Similar structure but with a methoxy group instead of a nitro group.
4-[(4-Chlorophenoxy)methyl]benzamide: Contains a chloro group instead of a nitro group.
4-[(4-Bromophenoxy)methyl]benzamide: Contains a bromo group instead of a nitro group.
Uniqueness: 4-[(4-Nitrophenoxy)methyl]benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
CAS No. |
87740-09-8 |
---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[(4-nitrophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12N2O4/c15-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2,(H2,15,17) |
InChI Key |
XOPUSUVKWGTQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.